N-Benzyl-4-aminophthalimide
Overview
Description
N-Benzyl-4-aminophthalimide: is a chemical compound that belongs to the class of phthalimides. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the 4-aminophthalimide structure. This compound is known for its fluorescent properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding phthalimide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
N-Benzyl-4-aminophthalimide is widely used in scientific research due to its unique properties:
Fluorescent Probes: It is used as a fluorescent probe in various biochemical assays to study molecular interactions and dynamics.
Photophysical Studies: The compound is employed in photophysical studies to investigate the behavior of molecules under different conditions.
Material Science: It is used in the fabrication of fluorescent organic nanoparticles for applications in material science.
Biological Research: The compound is used in biological research to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .
Comparison with Similar Compounds
4-Aminophthalimide: Similar in structure but lacks the benzyl group.
N,N-Dimethyl-4-aminophthalimide: Contains dimethyl groups instead of the benzyl group.
N-Bromophthalimide: Used as an oxidative agent in various chemical reactions.
Uniqueness: N-Benzyl-4-aminophthalimide is unique due to its specific fluorescent properties and the presence of the benzyl group, which enhances its ability to interact with molecular targets. This makes it particularly useful in applications requiring precise molecular tracking and analysis .
Properties
IUPAC Name |
5-amino-2-benzylisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIZJGZOIZMAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.